molecular formula C20H23NO12 B6543840 [3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate CAS No. 1094684-29-3

[3,4,5-tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate

Cat. No.: B6543840
CAS No.: 1094684-29-3
M. Wt: 469.4 g/mol
InChI Key: BEUISCKWILNFIL-UHFFFAOYSA-N
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Description

This compound is a hexopyranoside derivative characterized by a fully acetylated oxane (tetrahydropyran) core substituted with a 4-nitrophenoxy group at position 6 and a methyl acetate group at position 2. It is commonly referred to as 4-Nitrophenyl 2,3,4,6-tetra-O-acetylhexopyranoside and is listed under CAS numbers 17042-39-6 and 1094684-29-3 . Its molecular formula is C24H29NO12 (calculated molecular weight: 535.49 g/mol), though discrepancies in reported formulas (e.g., C31H35ClO11 in ) suggest variations in substituents or isomeric forms . The compound is primarily used as a synthetic intermediate in glycosylation reactions, leveraging the electron-withdrawing nitro group to enhance reactivity as a leaving group .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO12/c1-10(22)28-9-16-17(29-11(2)23)18(30-12(3)24)19(31-13(4)25)20(33-16)32-15-7-5-14(6-8-15)21(26)27/h5-8,16-20H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEUISCKWILNFIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70863043
Record name 4-Nitrophenyl 2,3,4,6-tetra-O-acetylhexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70863043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2872-66-4, 17042-39-6
Record name NSC89591
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89591
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC89590
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89590
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Biological Activity

[3,4,5-Tris(acetyloxy)-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate is a synthetic compound that has garnered attention in biochemical research for its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and applications based on diverse scientific literature.

The synthesis of this compound typically involves multi-step organic reactions. The process includes the formation of the oxan-2-yl core followed by acetylation to introduce acetyloxy groups and the incorporation of the nitrophenyl group via nucleophilic substitution reactions. Reaction conditions such as temperature and pH are critical for optimizing yield and purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The acetyloxy and nitrophenyl groups are crucial for these interactions, influencing binding affinity and specificity towards enzymes or receptors. This interaction may alter enzymatic activities and trigger downstream signaling pathways, which could lead to various physiological effects.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines, suggesting its role as a chemotherapeutic agent. The mechanism appears to involve the modulation of apoptotic pathways through caspase activation.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies demonstrate that it can inhibit pro-inflammatory cytokines in cell cultures, indicating a potential application in treating inflammatory diseases. The modulation of NF-kB signaling pathways has been proposed as a mechanism behind these effects.

Case Studies

StudyFindings
In vitro study on cancer cell lines Induced apoptosis through caspase activation.
Inflammation model in cell cultures Inhibited cytokine production; modulated NF-kB pathway.
Enzyme inhibition assays Showed competitive inhibition against specific enzymes involved in metabolic pathways.

Research Applications

The versatility of this compound extends beyond anticancer and anti-inflammatory applications:

  • Biochemical Probes : Used to study enzyme activities and metabolic pathways.
  • Drug Development : Explored as a scaffold for designing novel therapeutics targeting specific diseases.
  • Material Science : Investigated for its utility in developing advanced materials due to its unique chemical properties .

Comparison with Similar Compounds

Auranofin (C20H34AuO9PS)

Key Structural Features :

  • Core: [(2R,3R,4S,5R,6S)-3,4,5-Tris(acetyloxy)oxan-2-yl]methyl acetate backbone.
  • Substituents: Gold(I)-triethylphosphine thiolate complex at position 6.

Comparison :

  • Reactivity: Auranofin’s gold-thiolate bond introduces metallodrug properties, whereas the target compound’s nitro group enhances its utility in organic synthesis.
  • Stability: Auranofin’s Au-S bond may degrade in vivo, while the target compound’s acetyl groups improve hydrolytic stability .

Sucrose Octaacetate (C28H38O19)

Key Structural Features :

  • Core: Disaccharide (sucrose) with eight acetyl groups.
  • Substituents: Acetylated hydroxyls on both glucose and fructose units .

Comparison :

  • Size/Complexity: Sucrose octaacetate is a larger, polymeric derivative, while the target compound is monomeric and more reactive due to the nitro group.
  • Solubility : Both are hydrophobic, but sucrose octaacetate’s bulkier structure reduces solubility in polar solvents .

2,3,6,2',3',4',6'-Hepta-O-acetyl-α-D-cellobiosyl Bromide (C26H35BrO17)

Key Structural Features :

  • Core: Acetylated cellobiose (disaccharide) with a bromide leaving group.
  • Substituents: Seven acetyl groups and a terminal bromide .

Comparison :

  • Leaving Group : Bromide vs. nitro group. Nitro’s stronger electron-withdrawing nature may enhance reaction rates in nucleophilic substitutions .

[(2R,3S,4R,5R,6S)-5-Acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl Acetate (C21H27NO9)

Key Structural Features :

  • Core: Oxane ring with three acetyl groups and a 4-methylphenoxy substituent.
  • Substituents: Acetamido group at position 5 .

Comparison :

  • Functional Groups: The nitro group in the target compound provides distinct electronic effects compared to the methylphenoxy group.

Cellulose Acetate Derivatives (e.g., C24H34O17)

Key Structural Features :

  • Polymeric β-1,4-linked glucose units with varying degrees of acetylation.

Comparison :

  • Molecular Scale : Cellulose derivatives are macromolecular, whereas the target compound is a small-molecule intermediate.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Applications Stability Considerations
Target Compound C24H29NO12 535.49 4-Nitrophenoxy, 4 acetyl Glycosylation agent, synthetic intermediate Hydrolytically stable
Auranofin C20H34AuO9PS 678.49 Gold-phosphine complex Anticancer therapy In vivo Au-S bond instability
Sucrose Octaacetate C28H38O19 678.59 8 acetyl groups Plasticizer, bitterant High thermal stability
Hepta-O-acetyl-cellobiosyl bromide C26H35BrO17 699.45 Bromide, 7 acetyl Glycosylation reagent Sensitive to moisture
Cellulose Acetate (triacetate form) C24H34O17 594.53 Polymeric acetylated glucose Films, drug delivery Degrades under strong acids/bases

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